A Technical Guide to 2-Chloro-4-(chloromethyl)pyridine: Nomenclature, Synthesis, and Applications
A Technical Guide to 2-Chloro-4-(chloromethyl)pyridine: Nomenclature, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the fundamental principles of the nomenclature, synthesis, reactivity, and safe handling of 2-Chloro-4-(chloromethyl)pyridine, a pivotal bifunctional scaffold in modern medicinal chemistry.
IUPAC Nomenclature and Molecular Structure
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-chloro-4-(chloromethyl)pyridine .[1] This name is derived following a hierarchical set of rules for organic nomenclature.[2]
Deconstruction of the IUPAC Name:
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Parent Hydride : The core structure is a six-membered aromatic heterocycle containing one nitrogen atom, which is named "pyridine".[3][4]
-
Numbering : The ring atoms are numbered starting from the nitrogen atom as position 1.[3]
-
Substituents : Two different groups are attached to the pyridine ring:
-
A chlorine atom (prefix: "chloro").
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A methyl group substituted with a chlorine atom (prefix: "chloromethyl").
-
-
Locants : The positions of these substituents are indicated by numbers. The "chloro" group is at position 2, and the "chloromethyl" group is at position 4.
-
Alphabetization : The substituent prefixes are arranged alphabetically ("chloro" before "chloromethyl"), leading to the final, unambiguous name.
Caption: IUPAC numbering and structure of 2-chloro-4-(chloromethyl)pyridine.
Physicochemical Properties
A summary of the key chemical and physical properties is essential for experimental design and safety assessment.
| Property | Value | Source |
| IUPAC Name | 2-chloro-4-(chloromethyl)pyridine | PubChem[1] |
| CAS Number | 101990-73-2 | PubChem[1] |
| Molecular Formula | C₆H₅Cl₂N | PubChem[1] |
| Molecular Weight | 162.01 g/mol | PubChem[1] |
| InChIKey | QELZCGMVHLQNSO-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1=CC(=C(C=N1)Cl)CCl | PubChem[1] |
Synthesis and Mechanistic Insights
2-Chloro-4-(chloromethyl)pyridine is typically synthesized via a multi-step process starting from 2-methylpyridine (also known as 2-picoline). The process is designed to selectively introduce chlorine atoms first onto the pyridine ring and then onto the methyl side chain.
Overall Synthesis Workflow
Caption: A typical two-step synthesis pathway for 2-Chloro-4-(chloromethyl)pyridine.
Experimental Protocol
The following protocol is a representative synthesis method.
Step 1: Ring Chlorination of 2-Methylpyridine
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A solution of 2-methylpyridine is prepared in a suitable solvent, such as carbon tetrachloride (CCl₄).
-
Anhydrous sodium carbonate (Na₂CO₃) is added to the mixture. This is a critical step to neutralize the hydrogen chloride (HCl) byproduct generated during chlorination, preventing unwanted side reactions.
-
Chlorine gas (Cl₂) is bubbled through the solution at a controlled temperature of 58–65°C, typically under light irradiation.[5] The light promotes the desired radical-mediated chlorination on the ring.
-
The reaction progress is monitored using gas chromatography (GC) until the starting material is consumed, yielding the intermediate, 2-chloro-4-methylpyridine.[5]
Step 2: Side-Chain Chlorination of 2-Chloro-4-methylpyridine
-
To the intermediate from the previous step, sulfuryl chloride (SO₂Cl₂) is added dropwise.[6] Alternatively, an excess of chlorine gas can be used.[5]
-
A radical initiator is added in portions during the addition of the chlorinating agent. This is the key causal step that directs chlorination to the methyl side-chain rather than adding a second chlorine to the aromatic ring. The initiator facilitates the formation of a benzylic-type radical, which is more stable and reactive.
-
The reaction is again monitored by GC to ensure complete conversion to the final product.[5]
-
Upon completion, the crude product is isolated and purified via vacuum distillation to achieve high purity (≥99.2%).[5]
Chemical Reactivity and Applications
2-Chloro-4-(chloromethyl)pyridine is a highly valued intermediate due to its bifunctional nature, possessing two distinct and orthogonally reactive sites.[5] This allows for sequential and selective chemical modifications.
-
The 4-(Chloromethyl) Group : This site acts as a potent alkylating agent.[5] The chlorine is a good leaving group, making the benzylic-type carbon susceptible to nucleophilic attack by amines, thiols, and alcohols. This reactivity is frequently exploited in medicinal chemistry to covalently link the pyridine scaffold to biological nucleophiles, such as cysteine residues in proteins, for the development of targeted covalent inhibitors.[5]
-
The 2-Chloro Group : The chlorine atom attached directly to the pyridine ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings.[5] This allows for the introduction of complex aryl or alkyl groups, enabling significant structural diversification for structure-activity relationship (SAR) studies.
Caption: The two primary reactive sites of 2-Chloro-4-(chloromethyl)pyridine.
This dual reactivity makes the compound a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[5]
Safety and Handling
As a reactive chemical intermediate, 2-Chloro-4-(chloromethyl)pyridine must be handled with appropriate precautions.
GHS Hazard Identification: [1]
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.
References
-
2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 . PubChem. Available from: [Link]
-
Synthesis of 2-chloromethyl-pyridine hydrochloride . PrepChem.com. Available from: [Link]
-
2-Chloromethylpyridine . Wikipedia. Available from: [Link]
- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. Google Patents.
-
CID 158038285 | C12H12Cl2N2 . PubChem. Available from: [Link]
-
Pyridine . Wikipedia. Available from: [Link]
-
Organic chemistry – sOme Basic PrinciPles and Techniques . NCERT. Available from: [Link]
-
Brief Guide to the Nomenclature of Organic Chemistry . IUPAC. Available from: [Link]
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- 3. Pyridine - Wikipedia [en.wikipedia.org]
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- 6. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
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